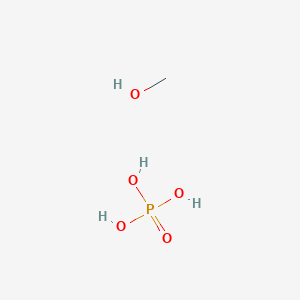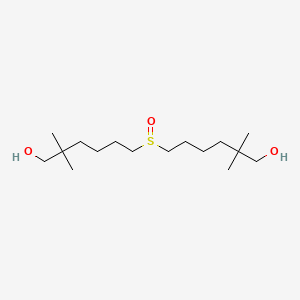
H3PO4 methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
H3PO4 methanol can be synthesized through several methods:
Esterification: This involves the reaction of phosphoric acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production: On an industrial scale, the compound can be produced by reacting phosphorus trichloride with methanol, followed by hydrolysis. This method is efficient and yields high purity products.
Analyse Chemischer Reaktionen
H3PO4 methanol undergoes various chemical reactions:
Hydrolysis: It can be hydrolyzed to phosphoric acid and methanol in the presence of water and a catalyst.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed from these reactions are phosphoric acid and its derivatives .
Wissenschaftliche Forschungsanwendungen
H3PO4 methanol has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphoric acid, methyl ester involves its ability to act as a phosphorylating agent. It can transfer a phosphate group to various substrates, which is crucial in many biochemical processes. This transfer is facilitated by the formation of a high-energy phosphate bond, which can be hydrolyzed to release energy . The molecular targets include enzymes and proteins involved in phosphorylation pathways .
Vergleich Mit ähnlichen Verbindungen
H3PO4 methanol can be compared with other phosphate esters such as:
Ethyl phosphate: Similar in structure but with an ethyl group instead of a methyl group.
Dimethyl phosphate: Contains two methyl groups attached to the phosphate.
Triphenyl phosphate: A more complex ester with three phenyl groups.
This compound is unique due to its simple structure and high reactivity, making it a versatile reagent in various chemical reactions .
Eigenschaften
Molekularformel |
CH7O5P |
|---|---|
Molekulargewicht |
130.04 g/mol |
IUPAC-Name |
methanol;phosphoric acid |
InChI |
InChI=1S/CH4O.H3O4P/c1-2;1-5(2,3)4/h2H,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
LBDROUOCQSGOFI-UHFFFAOYSA-N |
Kanonische SMILES |
CO.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine](/img/structure/B8523309.png)
![1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B8523312.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8523314.png)





![7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8523364.png)



